molecular formula C22H44O6 B12756707 3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl hexadecanoate CAS No. 103110-27-6

3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl hexadecanoate

Cat. No.: B12756707
CAS No.: 103110-27-6
M. Wt: 404.6 g/mol
InChI Key: WOGWRXSITPCETK-UHFFFAOYSA-N
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Description

Diglycerol monopalmitate is an ester compound formed from diglycerol and palmitic acid. It is a type of polyglycerol ester, which are compounds known for their emulsifying properties. These compounds are widely used in the food, cosmetic, and pharmaceutical industries due to their ability to stabilize mixtures of oil and water.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diglycerol monopalmitate can be synthesized through the esterification of diglycerol with palmitic acid. This reaction typically requires a catalyst, such as an acid or base, to proceed efficiently. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester without unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of diglycerol monopalmitate often involves the use of continuous reactors where diglycerol and palmitic acid are fed into the reactor along with the catalyst. The reaction mixture is then heated to the appropriate temperature to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Diglycerol monopalmitate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of diglycerol and palmitic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.

    Oxidation: Under certain conditions, the fatty acid moiety can undergo oxidation, leading to the formation of peroxides and other oxidation products.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using water and an acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst.

    Transesterification: Requires an alcohol (e.g., methanol) and a catalyst (e.g., sodium methoxide).

    Oxidation: Can be induced using oxidizing agents such as hydrogen peroxide or atmospheric oxygen under elevated temperatures.

Major Products Formed

    Hydrolysis: Diglycerol and palmitic acid.

    Transesterification: Different esters depending on the alcohol used.

    Oxidation: Peroxides and other oxidation products.

Scientific Research Applications

Diglycerol monopalmitate has a wide range of applications in scientific research:

    Chemistry: Used as an emulsifier in various chemical formulations and reactions.

    Biology: Employed in the preparation of biological samples and as a stabilizer in biochemical assays.

    Medicine: Utilized in drug delivery systems to enhance the solubility and stability of pharmaceutical compounds.

    Industry: Commonly used in the food industry as an emulsifier to improve the texture and shelf life of products. It is also used in cosmetics to stabilize creams and lotions.

Mechanism of Action

The primary mechanism by which diglycerol monopalmitate exerts its effects is through its emulsifying properties. The compound has both hydrophilic (water-attracting) and lipophilic (oil-attracting) regions, allowing it to stabilize mixtures of oil and water. This property is particularly useful in various industrial and scientific applications where stable emulsions are required.

Comparison with Similar Compounds

Similar Compounds

    Monoglycerides: Esters formed from glycerol and a single fatty acid. They have similar emulsifying properties but are less effective than diglycerol monopalmitate in stabilizing emulsions.

    Triglycerides: Esters formed from glycerol and three fatty acids. They are the main constituents of fats and oils and have different physical properties compared to diglycerol monopalmitate.

    Polyglycerol Esters: A broader category that includes diglycerol monopalmitate and other esters formed from polyglycerols and fatty acids. These compounds vary in their emulsifying properties depending on the degree of polymerization and the type of fatty acid used.

Uniqueness

Diglycerol monopalmitate is unique due to its specific structure, which provides an optimal balance of hydrophilic and lipophilic properties. This makes it particularly effective as an emulsifier in a wide range of applications, from food and cosmetics to pharmaceuticals and industrial formulations.

Properties

CAS No.

103110-27-6

Molecular Formula

C22H44O6

Molecular Weight

404.6 g/mol

IUPAC Name

[3-(2,3-dihydroxypropoxy)-2-hydroxypropyl] hexadecanoate

InChI

InChI=1S/C22H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(26)28-19-21(25)18-27-17-20(24)16-23/h20-21,23-25H,2-19H2,1H3

InChI Key

WOGWRXSITPCETK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COCC(CO)O)O

Origin of Product

United States

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